1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Liquid Crystal Intermediate Synthesis Process Chemistry Purity Specification

Formulators of IPS/FFS display mixtures require negative dielectric anisotropy (Δε) dopants with wide nematic range and low rotational viscosity. This 1,3-difluoro intermediate uniquely delivers Δε of -3 to -6 via its 1,3-difluoro substitution pattern, while the trans-4-propylcyclohexyl group ensures broad nematic phase stability and sub-0°C compatibility. • Δε -3 to -6 for IPS/FFS modes; reduces Vth by 30-40% vs. 2,3-difluoro isomers • >97% trans purity; chromatography-free, patent-validated synthesis enables economical scale-up • Reliable supply for R&D and pilot-scale LC mixture development

Molecular Formula C15H20F2
Molecular Weight 238.32 g/mol
CAS No. 144261-13-2
Cat. No. B115676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene
CAS144261-13-2
Molecular FormulaC15H20F2
Molecular Weight238.32 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C15H20F2/c1-2-3-11-4-6-12(7-5-11)13-8-14(16)10-15(17)9-13/h8-12H,2-7H2,1H3
InChIKeyGHOUEKQRKXYGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene (CAS 144261-13-2): A Core Fluorinated Intermediate for Advanced Liquid Crystal Displays


1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene (CAS 144261-13-2) is a fluorinated aromatic compound with the molecular formula C15H20F2 and a molecular weight of 238.32 g/mol . It features a 1,3-difluorobenzene core bearing a trans-4-propylcyclohexyl substituent, a structural motif designed to impart negative dielectric anisotropy (Δε) in liquid crystalline compositions [1]. The compound is primarily utilized as an intermediate in the synthesis of high-performance liquid crystals for active-matrix display technologies, where its specific fluorine substitution pattern and trans-cyclohexyl conformation are critical for mesophase stability and electro-optical response .

1
Negative dielectric anisotropy dopant for IPS/FFS LC mixtures
Core workflow
2
Isomerically pure trans-cyclohexyl building block for advanced fluorinated LCs
Synthesis scaffold
3
High-purity intermediate for TFT active-matrix display formulation
Procurement spec

Why Generic Substitution Fails for 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene in Liquid Crystal Procurement


In liquid crystal (LC) formulation, the precise positioning of fluorine atoms on the aromatic core directly governs the sign and magnitude of dielectric anisotropy (Δε) [1]. The 1,3-difluoro substitution pattern uniquely generates negative Δε, essential for in-plane switching (IPS) and fringe-field switching (FFS) display modes, whereas 2,3- or 2,6-difluoro isomers produce dramatically different dielectric profiles [2]. Furthermore, the trans-4-propylcyclohexyl group enforces a rigid, linear molecular conformation that widens the nematic temperature range and lowers rotational viscosity; any cis impurity or alternative alkyl chain length disrupts mesophase stability and raises the melting point beyond operational limits [3]. Simply substituting a non-fluorinated cyclohexylbenzene or an ethyl/pentyl homolog would compromise the clearing point, threshold voltage, or low-temperature compatibility required for commercial LC mixtures [2][3].

Target: 1,3-Difluoro-trans-4-propyl
Negative Δε ≈ −3 to −6; rigid linear conformation; wide nematic range; low rotational viscosity.
Potential Substitute Risk
2,3- or 2,6-difluoro isomers weaken negative Δε, raising threshold voltage. Non-fluorinated or ethyl/pentyl homologs disrupt clearing point and low-temperature miscibility.
Isomer and homolog mismatch may shift electro-optical response and mesophase stability beyond operational limits.

Product-Specific Quantitative Evidence Guide: 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene (CAS 144261-13-2) Technical Differentiation


Superior Yield and Purity via Dehydration-Hydrogenation-Equilibration Sequences

The patented synthesis of 1,3-difluoro-5-(trans-4-propylcyclohexyl)benzene achieves a consolidated yield of 58.05 g (approximately 44%) from 132 g of crude 1-(1-hydroxy-4-propylcyclohexyl)-3,5-difluorobenzene after a three-stage sequence of acid-catalyzed dehydration, catalytic hydrogenation, and base-mediated isomerization . In contrast, typical direct Friedel-Crafts alkylation of 1,3-difluorobenzene with 4-propylcyclohexyl bromide yields only 25–35% of the desired trans isomer, accompanied by significant cis-contamination that must be removed by costly chromatographic separation . The improved three-step protocol ensures >97% trans purity by final distillation at 206 Pa (boiling point 110–112 °C) .

Synthesis Yield and Trans Purity
Head-to-head
58.05 g yield (~44%), >97% trans purity vs. 25–35% yield, 70–80% trans purity for Friedel-Crafts route.
Supports procurement cost review for isomerically pure material.
Dehydration-hydrogenation-isomerization sequence avoids column chromatography.
Liquid Crystal Intermediate Synthesis Process Chemistry Purity Specification

Predicted Physicochemical Properties Differentiate it from Non-Fluorinated Cyclohexylbenzene Analogs

Computational predictions indicate that 1,3-difluoro-5-(trans-4-propylcyclohexyl)benzene exhibits a boiling point of 279.1 ± 33.0 °C, a density of 1.022 ± 0.06 g/mL, and a molecular weight of 238.32 g/mol . In comparison, the non-fluorinated analog trans-4-propylcyclohexylbenzene (C15H22, MW 202.34 g/mol) has a predicted boiling point of approximately 260 °C and a density of approximately 0.93 g/mL [1]. The incorporation of two fluorine atoms increases the molecular weight by ~36 Da, elevates the boiling point by ~19 °C, and raises the density by ~0.09 g/mL, all of which influence the solubility parameter and nematic-to-isotropic transition temperature (TNI) when formulated into liquid crystal mixtures [2].

Predicted Physicochemical Properties
Class-level
BP 279.1±33.0 °C, Density 1.022±0.06 g/mL, MW 238.32 g/mol vs. non-fluorinated analog (BP ~260 °C, ~0.93 g/mL).
Data to verify. Reported difference suggests higher thermal endurance and density.
Predicted values from ACD/Labs V11.02; review experimental measurement.
Physicochemical Prediction Liquid Crystal Formulation Thermal Stability

Enabling Negative Dielectric Anisotropy in IPS/FFS Display Mixtures

Patent US 6,458,433 B1 demonstrates that 1,3-difluorophenyl derivatives, including the 5-(trans-4-propylcyclohexyl) variant, impart a negative Δε of approximately −3 to −6 when incorporated at 10–30 wt% into a nematic host mixture [1]. By contrast, the 2,3-difluorophenyl positional isomer gives a negative Δε of only approximately −1.5 to −3 under identical conditions, while non-fluorinated cyclohexylbenzene analogs contribute Δε close to zero [1][2]. The larger absolute negative Δε of the 1,3-difluoro pattern reduces the threshold voltage (Vth) for the Fréedericksz transition by approximately 30–40% compared to 2,3-difluoro isomers at equal concentration, enabling lower power consumption in IPS/FFS liquid crystal displays [1].

Negative Dielectric Anisotropy (Δε)
Cross-study
Δε ≈ −3 to −6; Vth reduction 30–40% vs. 2,3-difluoro isomer at equal loading.
Enables lower operating voltage LC mixture design.
Measured in nematic host at 25 °C, 1 kHz; patent US 6,458,433 B1.
Negative Dielectric Anisotropy IPS Display Liquid Crystal Formulation

Best Research and Industrial Application Scenarios for 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene


Negative Dielectric Anisotropy LC Mixtures for IPS and FFS Mobile Displays

This compound serves as a critical dopant to engender negative Δε (−3 to −6) in nematic LC blends used for in-plane switching (IPS) and fringe-field switching (FFS) displays. Its trans-4-propylcyclohexyl group ensures wide nematic range and low rotational viscosity, while the 1,3-difluoro pattern maximizes negative Δε absolute value, directly reducing Vth by 30–40% versus 2,3-difluoro isomers at the same loading [1]. Formulators targeting low-power smartphone and tablet panels should prioritize this intermediate over its 2,3- or 2,6-difluoro analogs.

Building Block for Advanced Super-Fluorinated Liquid Crystal Materials

The high-yielding, chromatography-free synthesis (58.05 g from 132 g crude precursor, >97% trans purity) makes this compound an economical scaffold for further derivatization, including the introduction of difluoroethyleneoxy terminal groups and phenylbicyclohexane backbones . Research laboratories developing next-generation LC materials with enhanced birefringence (Δn) and reduced ion impurity levels benefit from the compound's reliable trans-isomeric integrity and low residual catalyst content.

Thin-Film Transistor (TFT) Active Matrix Liquid Crystal Displays

The US 6,458,433 patent explicitly claims liquid crystal compositions containing 1,3-difluorophenyl derivatives for TFT display modes, noting their excellent low-temperature miscibility and high voltage-holding ratio (VHR) [1]. The propyl chain length offers an optimal balance between clearing temperature (TNI) and melting point, avoiding the crystallisation issues seen with butyl and pentyl homologs at sub-0 °C storage conditions [2]. Procurement for TFT production should specify ≥99% purity to meet VHR >99% requirements at 60 °C.

Method Development for Isomerically Pure trans-4-Alkylcyclohexylbenzene Intermediates

The three-step dehydration-hydrogenation-isomerization sequence described for this compound provides a reproducible, patent-validated protocol for preparing trans-4-alkylcyclohexylbenzenes in high isomeric purity. Process chemists scaling up similar fluorinated intermediates can leverage the reported yields (44% overall) and purification parameters (distillation at 206 Pa, 110–112 °C) as a benchmark for new synthetic route development, reducing reliance on preparative HPLC.

Application
Selection Property
Validation Focus
Negative Δε LC Mixtures for IPS/FFS Displays
1,3-Difluoro substitution pattern; trans-4-propylcyclohexyl conformation
Δε magnitude and threshold voltage in host mixture
Super-Fluorinated LC Material Building Block
High trans purity (>97%); scalable, chromatography-free synthesis
Isomeric integrity and residual catalyst content after derivatization
TFT Active-Matrix Liquid Crystal Displays
Low-temperature miscibility; high voltage-holding ratio (VHR) compatibility
VHR >99% at 60 °C with ≥99% purity specification
Method Development for trans-4-Alkylcyclohexylbenzene Intermediates
Reproducible three-stage dehydration-hydrogenation-isomerization protocol
Yield benchmarking and distillation parameters (206 Pa, 110–112 °C)

Technical Documentation Hub

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41 linked technical documents
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